2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-3-23(4-2)21(26)16-25-15-20(18-11-7-8-12-19(18)25)30(28,29)17-22(27)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXXBXBKYTCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the indole-sulfonyl intermediate with N,N-diethylacetamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azepane and sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the interactions of indole derivatives with biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding studies.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfonyl and azepane groups may enhance these activities or confer new ones.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions, while the azepane ring could influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of indole-acetamide derivatives. Below is a comparative analysis with structurally related analogs, focusing on molecular features, synthesis, and properties:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations and Pharmacokinetics: Sulfonyl vs. Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in Compound 31 ) increase potency but may reduce solubility. The target compound’s diethylacetamide balances lipophilicity and polarity.
Synthetic Routes :
- Analogous compounds (e.g., ) use K₂CO3-mediated alkylation and oxalyl chloride activation for amide bond formation. The target compound likely follows similar steps, with azepane introduced via nucleophilic substitution .
Biological Implications :
- Indole derivatives with sulfonamide/sulfonyl groups (e.g., Compound 31 ) often target enzymes like cyclooxygenase (COX). The azepane ring in the target compound may confer unique receptor interactions due to its 7-membered ring structure , contrasting with piperazine-based analogs .
Physical Properties :
- Melting points of related compounds range from 132–230°C , suggesting the target compound’s sulfonyl group and crystallinity may place it in the higher range.
Biological Activity
2-(3-((2-(azepan-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, often referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an indole core, a sulfonyl group, and an azepane ring, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 483.58 g/mol. The presence of the indole moiety is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.
The primary mechanism of action for this compound is its role as an allosteric modulator of fumarate hydratase, an enzyme crucial in the tricarboxylic acid cycle. This modulation can influence metabolic pathways, particularly in Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against pathogenic bacteria. Its ability to modulate metabolic enzymes may disrupt the energy production pathways in bacteria, leading to reduced viability.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity and therapeutic potential of this compound:
-
Study on Mycobacterium tuberculosis :
- A study highlighted the compound's efficacy as an allosteric modulator of fumarate hydratase, indicating its potential use in developing new anti-tuberculosis therapies.
- In vitro assays :
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a promising candidate for further development into therapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Azepan-1-yl)ethanol | Lacks indole and sulfonyl groups | Simpler structure |
| 2-(Azepan-1-yl)-2-phenylethylamine | Contains azepane and phenyl groups | No indole or sulfonyl groups |
| Phenoxy acetamide derivatives | Shares acetamide moiety | Different core structures |
The unique combination of functional groups in this compound enhances its potential as a therapeutic agent compared to these structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
